molecular formula C6H10O4 B103311 Adipic acid-2,2,5,5-d4 CAS No. 19031-55-1

Adipic acid-2,2,5,5-d4

Cat. No. B103311
CAS RN: 19031-55-1
M. Wt: 150.17 g/mol
InChI Key: WNLRTRBMVRJNCN-KHORGVISSA-N
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Description

Adipic acid is a significant industrial compound primarily used in the production of nylon-6,6. It is a dicarboxylic acid that is traditionally produced from petrochemical sources, which has raised environmental concerns. Recent research has focused on developing sustainable and greener routes for adipic acid synthesis from biomass-derived materials, such as tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), guaiacol, and 2,5-furandicarboxylic acid, to reduce its environmental impact .

Synthesis Analysis

Several innovative methods for synthesizing adipic acid have been explored. One approach involves the metal-free selective hydrogenolysis of THFDCA using HI and molecular H2, achieving up to 89% yield . Another study reports the first one-pot synthesis of adipic acid from guaiacol using genetically engineered Escherichia coli, which is a mild and efficient process that requires no additional additives or reagents . Additionally, direct biosynthesis of adipic acid has been achieved using a synthetic pathway in recombinant E. coli, inspired by the reversal of beta-oxidation of dicarboxylic acids .

Molecular Structure Analysis

The molecular structure of adipic acid derivatives has been studied in various contexts. For instance, the crystal structure of a compound consisting of a triazine molecule and adipic acid has been analyzed, revealing a centrosymmetric unit with hydrogen bonding and a three-dimensional network . This structural information is crucial for understanding the properties and potential applications of adipic acid in various fields, including materials science.

Chemical Reactions Analysis

Adipic acid is involved in several chemical reactions, particularly in the formation of polymers. It reacts with diamines to form nylon via a condensation polymerization process. The studies reviewed do not focus on the chemical reactions of adipic acid itself but rather on its synthesis from different precursors. However, the ability to form strong hydrogen bonds, as seen in the crystal structure analysis, indicates its reactivity and potential to form various supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of adipic acid are well-known due to its widespread industrial use. It is a white crystalline powder that is soluble in water and most organic solvents. The reviewed papers do not provide specific data on the physical and chemical properties of adipic acid but emphasize the importance of developing sustainable synthesis routes to improve its environmental profile .

Scientific Research Applications

Sustainable Synthesis from Biomass

A considerable focus has been placed on developing sustainable pathways for adipic acid synthesis due to its vast industrial applications, particularly in nylon production. The traditional petrochemical processes for adipic acid production contribute to environmental pollution, prompting the search for greener alternatives. Recent advancements in bio-catalysis and chemo-catalysis have enabled the sustainable preparation of adipic acid from biomass-based molecules like 5-hydroxymethylfurfural, glucose, and γ-valerolactone. These methods offer a promising route towards reducing the environmental impact of adipic acid production, with the potential for further exploration in the synthesis of nylon precursors and other industrially relevant compounds (Lang & Li, 2021).

Speciation Influence in Environmental Studies

Adipic acid also plays a role in environmental chemistry, particularly in the study of complexation behaviors with metals such as Europium (Eu). Research into the complexation of Eu(III) by adipic acid in various ionic media has provided insights into how adipic acid can influence the speciation of metals in environmental contexts. This research is critical for understanding the mobility and bioavailability of heavy metals in aquatic environments, contributing to the broader field of environmental remediation and pollution control (Fromentin & Reiller, 2018).

Role in Biodegradable Polymer Research

In the field of biodegradable polymers, adipic acid has been identified as a key monomer for the synthesis of polyesters and polyamides, which are of great interest for medical and environmental applications. Research into the use of adipic acid in the synthesis of biodegradable plastics has highlighted its importance in developing sustainable materials. These materials offer the potential to reduce reliance on petrochemicals and mitigate plastic pollution, marking a significant step forward in materials science (Fredenberg et al., 2011).

Safety And Hazards

Adipic acid-2,2,5,5-d4 may be harmful if inhaled, causing respiratory tract irritation . It may be harmful if absorbed through the skin and may cause skin irritation . It causes eye irritation and may be harmful if swallowed .

Future Directions

Developing cleaner methods to produce adipic acid has attracted much attention of both industry and academia . The electrochemical method provides a versatile means for the selective reduction and oxidation of organic compounds . This work on recent advances in green adipic acid production will provide insights and guidance to further study of various other industrial processes for producing nylon precursors .

properties

IUPAC Name

2,2,5,5-tetradeuteriohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRTRBMVRJNCN-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCC([2H])([2H])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480543
Record name Adipic acid-2,2,5,5-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adipic acid-2,2,5,5-d4

CAS RN

19031-55-1
Record name Adipic acid-2,2,5,5-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19031-55-1
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